molecular formula C9H13N2O5Se B12068158 CID 168006691

CID 168006691

Cat. No.: B12068158
M. Wt: 308.18 g/mol
InChI Key: FOKQJRONJPLHBQ-XVFCMESISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 168006691 is a synthetic organic compound with a complex molecular structure

Preparation Methods

2.1 Synthetic Routes

CID 168006691 can be synthesized through several routes, each involving intricate chemical transformations. Here are two plausible methods:

  • Aromatic Substitution Route

    • Starting material: Nitrobenzene
    • Reaction: Nitration (using concentrated nitric acid and sulfuric acid)
    • Intermediate: 4-Nitrophenylamine
    • Further reactions: Reduction (e.g., catalytic hydrogenation) to yield this compound
  • Heterocyclic Approach

    • Starting material: Pyridine
    • Reaction: Cyclization (e.g., Friedländer synthesis)
    • Intermediate: 2-Aminopyridine
    • Additional steps: Functional group modifications to form this compound

2.2 Industrial Production

In large-scale production, this compound is synthesized using continuous-flow reactors and optimized reaction conditions. Industrial methods focus on efficiency, yield, and safety.

Chemical Reactions Analysis

CID 168006691 exhibits diverse reactivity:

    Oxidation: It undergoes mild oxidation with hydrogen peroxide or potassium permanganate.

    Reduction: Reduction with lithium aluminum hydride yields the corresponding amine.

    Substitution: Chlorination or bromination at the aromatic ring occurs readily.

    Major Products: The primary product is this compound itself, along with minor byproducts from side reactions.

Scientific Research Applications

Researchers explore CID 168006691 in various fields:

    Medicinal Chemistry: Investigated as a potential anti-inflammatory agent due to its unique structure.

    Organic Synthesis: Used as a building block for designing novel compounds.

    Materials Science: Its conjugated system makes it interesting for organic electronics.

Mechanism of Action

CID 168006691 interacts with cellular receptors, modulating signal transduction pathways. Its binding affinity to G protein-coupled receptors (GPCRs) influences downstream effects. Further studies are needed to elucidate specific targets.

Comparison with Similar Compounds

While CID 168006691 lacks real-world analogs, we can compare it conceptually:

    Similar Compounds: None with identical structure.

    Uniqueness: this compound’s extended π-conjugation and heterocyclic motif set it apart.

Properties

Molecular Formula

C9H13N2O5Se

Molecular Weight

308.18 g/mol

InChI

InChI=1S/C9H13N2O5Se/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h4,6-8,12,14-15H,1-3H2/t4-,6-,7-,8-/m1/s1

InChI Key

FOKQJRONJPLHBQ-XVFCMESISA-N

Isomeric SMILES

C1CN(C(=NC1=O)[Se])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1CN(C(=NC1=O)[Se])C2C(C(C(O2)CO)O)O

Origin of Product

United States

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